molecular formula C16H12N2O B14241347 Phenol, 3-[(6-quinolinylimino)methyl]- CAS No. 302596-39-0

Phenol, 3-[(6-quinolinylimino)methyl]-

Cat. No.: B14241347
CAS No.: 302596-39-0
M. Wt: 248.28 g/mol
InChI Key: VUFAFIZOZZGDNY-UHFFFAOYSA-N
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Description

Phenol, 3-[(6-quinolinylimino)methyl]- is an organic compound with the molecular formula C16H12N2O It consists of a phenol group substituted with a quinolinyl imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-[(6-quinolinylimino)methyl]- typically involves the condensation reaction between 3-formylphenol and 6-aminoquinoline. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the formation of the imine bond.

Industrial Production Methods

While specific industrial production methods for Phenol, 3-[(6-quinolinylimino)methyl]- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-[(6-quinolinylimino)methyl]- can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Halogenated or nitrated phenol derivatives

Scientific Research Applications

Phenol, 3-[(6-quinolinylimino)methyl]- has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of Phenol, 3-[(6-quinolinylimino)methyl]- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds and participate in π-π interactions, while the quinolinyl imino group can interact with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 3-methyl-
  • Phenol, 4-methyl-
  • Phenol, 2-methyl-

Uniqueness

Phenol, 3-[(6-quinolinylimino)methyl]- is unique due to the presence of the quinolinyl imino group, which imparts distinct chemical and biological properties compared to other methyl-substituted phenols. This structural feature enhances its potential for specific interactions in biological systems and its utility in various chemical applications.

Properties

CAS No.

302596-39-0

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

3-(quinolin-6-yliminomethyl)phenol

InChI

InChI=1S/C16H12N2O/c19-15-5-1-3-12(9-15)11-18-14-6-7-16-13(10-14)4-2-8-17-16/h1-11,19H

InChI Key

VUFAFIZOZZGDNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C=NC2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

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